

# Head-to-Head Comparison of Glucose-Lowering Drugs in the GRADE Study

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: gradex

Cat. No.: B1178969

[Get Quote](#)

A comprehensive analysis of the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study, providing researchers, scientists, and drug development professionals with a detailed comparison of four major glucose-lowering medications when added to metformin.

The Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study was a landmark clinical trial designed to provide a head-to-head comparison of four commonly prescribed glucose-lowering medications for type 2 diabetes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This guide presents a detailed analysis of the study's findings, offering a comparative look at the efficacy and side effect profiles of insulin glargine, liraglutide, glimepiride, and sitagliptin in patients already receiving metformin.

## Experimental Protocols

The GRADE study was a multicenter, pragmatic, unmasked clinical trial conducted at 36 U.S. centers.[\[1\]](#)[\[2\]](#) The study enrolled 5,047 participants with type 2 diabetes for less than 10 years who were already being treated with metformin.[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Inclusion Criteria:

- Diagnosis of type 2 diabetes for less than 10 years.
- Age of at least 30 years at the time of diagnosis.[\[5\]](#)

- Baseline Hemoglobin A1c (HbA1c) levels between 6.8% and 8.5% while on metformin monotherapy.[5][6][7]

**Study Design:** Participants underwent a run-in phase to optimize their metformin dose to at least 1,000 mg/day, with a target of 2,000 mg/day.[5] Following this, they were randomly assigned to one of four treatment groups, receiving either insulin glargine U-100, liraglutide, glimepiride, or sitagliptin in addition to their ongoing metformin therapy.[5][7][8] The follow-up period for participants ranged from 4 to 7 years.[5][6]

**Primary and Secondary Outcomes:** The primary metabolic outcome was the time to the first occurrence of a confirmed HbA1c level of 7.0% or higher.[6][7] The secondary metabolic outcome was a confirmed HbA1c level greater than 7.5%. [6][7] Other assessed outcomes included the impact on cardiovascular and microvascular complications, adverse effects, tolerability, and quality of life.[6][9]

## **Data Presentation: Comparative Efficacy and Outcomes**

The following tables summarize the key quantitative data from the GRADE study, comparing the performance of the four glucose-lowering drugs.

| Outcome                                                            | Insulin<br>Glargine                           | Liraglutide                                   | Glimepiride                                   | Sitagliptin                                   |
|--------------------------------------------------------------------|-----------------------------------------------|-----------------------------------------------|-----------------------------------------------|-----------------------------------------------|
| Primary                                                            |                                               |                                               |                                               |                                               |
| Metabolic                                                          |                                               |                                               |                                               |                                               |
| Outcome (HbA1c<br>≥ 7.0%)                                          |                                               |                                               |                                               |                                               |
| Cumulative<br>Incidence                                            | Lower                                         | Lower                                         | Higher                                        | Higher                                        |
| Secondary                                                          |                                               |                                               |                                               |                                               |
| Metabolic                                                          |                                               |                                               |                                               |                                               |
| Outcome (HbA1c<br>> 7.5%)                                          |                                               |                                               |                                               |                                               |
| Cumulative<br>Incidence                                            | Lower                                         | Lower                                         | Higher                                        | Higher                                        |
| Cardiovascular<br>Outcomes                                         |                                               |                                               |                                               |                                               |
| Any                                                                |                                               |                                               |                                               |                                               |
| Cardiovascular<br>Disease (Hazard<br>Ratio vs. others<br>combined) | No significant<br>difference                  | 0.7 (Significantly<br>lower)                  | No significant<br>difference                  | No significant<br>difference                  |
| Major Adverse<br>Cardiovascular<br>Events (MACE)                   | No significant<br>difference                  | No significant<br>difference                  | No significant<br>difference                  | No significant<br>difference                  |
| Hospitalization<br>for Heart Failure                               | No significant<br>difference                  | No significant<br>difference                  | No significant<br>difference                  | No significant<br>difference                  |
| Microvascular<br>Outcomes                                          |                                               |                                               |                                               |                                               |
| Hypertension,<br>Dyslipidemia,<br>Albuminuria,<br>Renal            | No significant<br>differences<br>among groups | No significant<br>differences<br>among groups | No significant<br>differences<br>among groups | No significant<br>differences<br>among groups |

Impairment,  
Peripheral  
Neuropathy

Adverse Events

|                        |      |   |      |      |
|------------------------|------|---|------|------|
| Severe<br>Hypoglycemia | 2.2% | - | 2.2% | 0.7% |
|------------------------|------|---|------|------|

|                                  |   |               |   |   |
|----------------------------------|---|---------------|---|---|
| Gastrointestinal<br>Side Effects | - | More frequent | - | - |
|----------------------------------|---|---------------|---|---|

Body Weight  
Change

|                                |             |             |             |             |
|--------------------------------|-------------|-------------|-------------|-------------|
| Average Change<br>over 4 years | Weight gain | Weight loss | Weight gain | Weight loss |
|--------------------------------|-------------|-------------|-------------|-------------|

Data compiled from multiple sources.[\[5\]](#)[\[10\]](#)[\[11\]](#)

## Key Findings and Interpretations

The GRADE study revealed significant differences in the ability of the four medications to maintain glycemic control when added to metformin.

**Glycemic Control:** Insulin glargine and liraglutide were found to be more effective than glimepiride and sitagliptin in achieving and maintaining target HbA1c levels over the course of the study.[\[5\]](#)[\[7\]](#)[\[10\]](#) Participants in the glargine and liraglutide groups had a lower incidence of reaching the primary metabolic outcome of an HbA1c level of 7.0% or higher.[\[5\]](#)

**Cardiovascular and Microvascular Outcomes:** While there were no significant differences among the four groups in the rates of major adverse cardiovascular events (MACE), hospitalization for heart failure, or death from cardiovascular causes, liraglutide showed a significant advantage in reducing the risk of any cardiovascular disease compared to the other three medications combined.[\[5\]](#)[\[11\]](#) The study found no material differences in the incidence of microvascular complications among the treatment groups.[\[5\]](#)[\[7\]](#)

**Adverse Events and Side Effects:** Severe hypoglycemia was rare across all groups but was highest in the glimepiride group and lowest in the sitagliptin group.[\[5\]](#) Participants taking

liraglutide reported a higher frequency of gastrointestinal side effects.[7][10]

**Impact on Body Weight:** On average, participants in the liraglutide and sitagliptin groups experienced weight loss over four years, while those in the glargine and glimepiride groups had modest weight gain.[10]

## Visualizing the GRADE Study

The following diagrams illustrate the experimental workflow and the logical relationships of the comparisons in the GRADE study.



[Click to download full resolution via product page](#)

Caption: Experimental workflow of the GRADE study.

[Click to download full resolution via product page](#)

Caption: Logical relationships of comparisons in the GRADE study.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [publichealth.gwu.edu](http://publichealth.gwu.edu) [publichealth.gwu.edu]
- 2. GRADE Study expands results of major NIH-sponsored comparative study of glucose lowering medications in Type 2 diabetes - VUMC News [news.vumc.org]
- 3. Grade Study Investigators Publish Expanded Results of Major NIH-Sponsored Comparative Study of Glucose Lowering Medications in Type 2 Diabetes [massgeneral.org]
- 4. Rationale and Design of the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIDDK Central Repository - Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) [repository.niddk.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Glucose-Lowering Medications, Glycemia, and Cognitive Outcomes: The GRADE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. HOME - GRADE - Portal [grade.bsc.gwu.edu]
- 11. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Head-to-Head Comparison of Glucose-Lowering Drugs in the GRADE Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178969#head-to-head-comparison-of-glucose-lowering-drugs-in-the-grade-study]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)